![molecular formula C17H16O4S2 B14199150 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol CAS No. 923267-56-5](/img/structure/B14199150.png)
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol is an organic compound characterized by the presence of furan and benzene rings, along with sulfanyl and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol typically involves the reaction of furan-2-ylmethyl sulfanyl derivatives with a benzene-1,2-diol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl and diol groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the furan and benzene rings can interact with various biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Shares the furan-2-ylmethyl sulfanyl group but differs in the benzene ring substitution pattern.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring and a thiol group but has a different core structure.
Lansoprazole sulfide: Features a sulfanyl group and a benzene ring but with different substituents.
Eigenschaften
CAS-Nummer |
923267-56-5 |
|---|---|
Molekularformel |
C17H16O4S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3,4-bis(furan-2-ylmethylsulfanyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C17H16O4S2/c1-11-8-14(18)15(19)17(23-10-13-5-3-7-21-13)16(11)22-9-12-4-2-6-20-12/h2-8,18-19H,9-10H2,1H3 |
InChI-Schlüssel |
HHNNEFZISKYWMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1SCC2=CC=CO2)SCC3=CC=CO3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


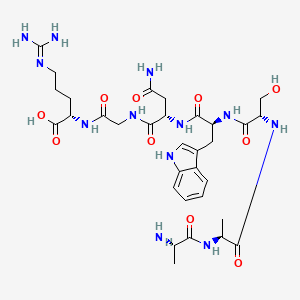
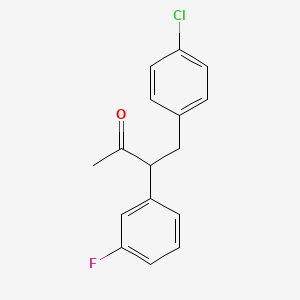
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)
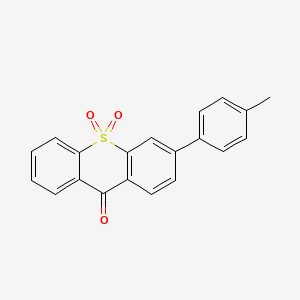

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
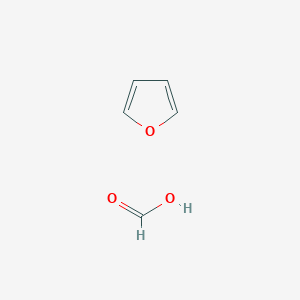
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
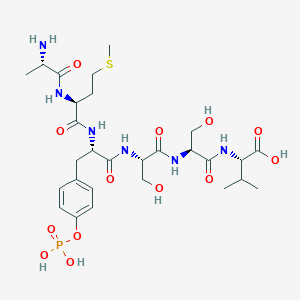
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

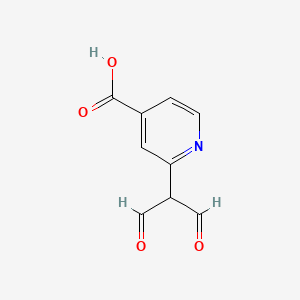
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

